Fenoxiacetato de etilo

Descripción general

Descripción

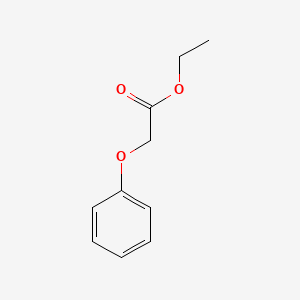

Ethyl phenoxyacetate is an organic compound with the molecular formula C10H12O3. It is an ester formed from phenoxyacetic acid and ethanol. This compound is known for its pleasant floral odor and is used in various applications, including flavoring agents and perfumes.

Aplicaciones Científicas De Investigación

Ethyl phenoxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of flavors and fragrances, particularly in imitation honey and floral scents

Mecanismo De Acción

Target of Action

Ethyl phenoxyacetate is a chemical compound with the molecular formula C10H12O3 The primary target of Ethyl phenoxyacetate is not explicitly mentioned in the available literature

Mode of Action

Ethyl phenoxyacetate is an ester . It undergoes cyanide ion catalyzed aminolysis with ammonia to afford the corresponding amide . This suggests that the compound may interact with its targets through a process of aminolysis, a chemical reaction that involves the replacement of a functional group with an amino group.

Biochemical Pathways

It’s known that esters like ethyl phenoxyacetate can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of biochemical pathways, potentially leading to downstream effects.

Result of Action

The compound’s ability to undergo aminolysis suggests that it could potentially influence cellular processes involving amide bonds .

Action Environment

The action, efficacy, and stability of Ethyl phenoxyacetate can be influenced by various environmental factors. For instance, the presence of cyanide ions and ammonia is necessary for the compound to undergo aminolysis . Other factors, such as pH, temperature, and the presence of other chemicals, could also potentially influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

Ethyl phenoxyacetate plays a role in various biochemical reactions, primarily due to its ester functional group. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. In the case of ethyl phenoxyacetate, esterases hydrolyze it into phenoxyacetic acid and ethanol. This interaction is crucial for its metabolism and subsequent biological effects .

Cellular Effects

Ethyl phenoxyacetate influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, ethyl phenoxyacetate can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of ethyl phenoxyacetate involves its interaction with various biomolecules. It binds to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, ethyl phenoxyacetate can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic state of the cell. These interactions can also lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl phenoxyacetate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Ethyl phenoxyacetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to ethyl phenoxyacetate can result in cumulative effects on cellular functions, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of ethyl phenoxyacetate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of ethyl phenoxyacetate can lead to toxicity, including liver and kidney damage. These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

Ethyl phenoxyacetate is involved in several metabolic pathways. It is metabolized by esterases into phenoxyacetic acid and ethanol, which are further processed by other metabolic enzymes. Phenoxyacetic acid can enter the citric acid cycle, while ethanol is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase. These metabolic pathways are essential for the clearance and detoxification of ethyl phenoxyacetate in the body .

Transport and Distribution

Within cells and tissues, ethyl phenoxyacetate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also interact with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall biological activity .

Subcellular Localization

Ethyl phenoxyacetate is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity and function within the cell, as it allows ethyl phenoxyacetate to interact with specific biomolecules and exert its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl phenoxyacetate is typically synthesized through the esterification of phenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Phenoxyacetic acid+Ethanol→Ethyl phenoxyacetate+Water

Industrial Production Methods: In industrial settings, the esterification process is often conducted using azeotropic distillation to remove water and shift the equilibrium towards the formation of the ester. This method ensures a higher yield of ethyl phenoxyacetate. The phenoxyacetic acid used in this process can be obtained from the reaction of phenol with monochloroacetic acid in an aqueous alkaline solution .

Types of Reactions:

Aminolysis: Ethyl phenoxyacetate undergoes aminolysis with ammonia, catalyzed by cyanide ions, to form the corresponding amide.

Hydrolysis: The ester can be hydrolyzed back to phenoxyacetic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Aminolysis: Cyanide ions and ammonia.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

Aminolysis: Phenoxyacetamide.

Hydrolysis: Phenoxyacetic acid and ethanol.

Comparación Con Compuestos Similares

Ethyl phenoxyacetate can be compared with other esters of phenoxyacetic acid, such as:

- Methyl phenoxyacetate

- Propyl phenoxyacetate

- Butyl phenoxyacetate

Uniqueness: Ethyl phenoxyacetate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly suitable for use in flavors and fragrances. Its pleasant floral odor also distinguishes it from other similar compounds .

Actividad Biológica

Ethyl phenoxyacetate is an organic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

Ethyl phenoxyacetate is an ester derived from phenoxyacetic acid and ethanol. Its chemical formula is , and it is characterized by a phenoxy group attached to an acetate moiety. The compound exhibits a planar structure that facilitates various interactions with biological targets.

Biological Activities

1. Antimicrobial Properties

Ethyl phenoxyacetate and its derivatives have demonstrated significant antimicrobial activity. Studies indicate that these compounds are effective against a range of pathogenic fungi and exhibit moderate antibacterial effects against Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of ethyl phenoxyacetate. In vivo studies showed that it significantly reduces paw thickness and weight in models of inflammation, indicating its efficacy in treating inflammatory conditions . The compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and PGE-2, suggesting its role in modulating inflammatory pathways .

3. Anticancer Activity

The compound has been studied for its anticancer properties, particularly in inhibiting cancer cell proliferation. Ethyl phenoxyacetate derivatives have shown promise in inducing apoptosis in various cancer cell lines, thus highlighting their potential as chemotherapeutic agents .

4. Other Pharmacological Effects

Additional research has identified ethyl phenoxyacetate as having anticonvulsant and antiulcerogenic activities. These effects are attributed to its ability to modulate neurotransmitter systems and inhibit gastric acid secretion, respectively .

The biological activity of ethyl phenoxyacetate can be attributed to several mechanisms:

- Enzyme Inhibition : Ethyl phenoxyacetate acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins .

- Cellular Signaling Modulation : The compound influences various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

- Antioxidant Activity : Ethyl phenoxyacetate exhibits antioxidant properties, which may protect cells from oxidative stress, a contributing factor in various diseases including cancer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of ethyl phenoxyacetate against multiple strains of pathogenic fungi and bacteria. Results indicated that it significantly inhibited fungal growth at concentrations lower than those required for conventional antifungals, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In a controlled trial assessing the anti-inflammatory effects of ethyl phenoxyacetate in animal models, administration resulted in a marked decrease in paw swelling compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its therapeutic potential for inflammatory diseases.

Data Tables

Propiedades

IUPAC Name |

ethyl 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFVSUXQXCEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062520 | |

| Record name | Ethyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-49-9 | |

| Record name | Ethyl 2-phenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-phenoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Ethyl phenoxyacetate in current research?

A1: Ethyl phenoxyacetate serves primarily as a precursor in synthesizing various compounds with potential biological activity. For instance, it's used to create new plant growth regulators [], 1,3,4-oxadiazoles [], and pyrazole derivatives [].

Q2: What is known about the structural characteristics of Ethyl phenoxyacetate?

A2: While a molecular formula and weight aren't explicitly provided in the excerpts, its structure consists of a phenoxy group (C6H5O-) attached to the ethyl ester of acetic acid (CH3COOCH2CH3). Research papers utilize spectroscopic techniques like IR, 1H NMR, and MS to characterize Ethyl phenoxyacetate and its derivatives [, ]. For example, fragmentation patterns observed in MS spectra help elucidate the structural characteristics of synthesized oxadiazoles [].

Q3: How is Ethyl phenoxyacetate typically synthesized?

A3: A common synthesis route involves reacting phenol with Ethyl chloroacetate, often employing catalysts like PEG-400 to facilitate the reaction []. Researchers have also explored alternative approaches, including phase-transfer catalysis and ultrasonic irradiation, to enhance the synthesis of Ethyl phenoxyacetate derivatives [].

Q4: Are there any studies exploring the biological effects of Ethyl phenoxyacetate derivatives on plants?

A4: Yes, researchers have investigated the effects of substituted (diethylamino)ethyl phenoxyacetate compounds, derived from Ethyl phenoxyacetate, on maize seedlings []. These compounds showed impacts on seedling morphology, chlorophyll content, and the activities of enzymes like NR, CAT, and POD, suggesting potential applications as plant growth regulators [].

Q5: What are the potential applications of Ethyl phenoxyacetate derivatives in medicinal chemistry?

A5: While the provided abstracts don't delve into specific medicinal applications, the synthesis of novel 1,3,4-oxadiazoles [] and pyrazole derivatives [] using Ethyl phenoxyacetate as a starting material suggests potential avenues for drug discovery. These heterocyclic compounds are prominent pharmacophores found in various drugs, indicating potential applications in diverse therapeutic areas.

Q6: Has Ethyl phenoxyacetate been explored in the context of carboxylic ester derivatives for pharmaceutical use?

A6: One research paper mentions a carboxylic ester derivative synthesized from a compound structurally similar to Ethyl phenoxyacetate []. This derivative is suggested as a potential treatment for thrombosis, apoplexy, cardiac infarction, inflammation, arterial sclerosis, and tumors []. While this research doesn't directly involve Ethyl phenoxyacetate, it highlights the potential of similar compounds for pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.